3-Amino-1-(8-(ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one
Description
Properties
IUPAC Name |
3-amino-1-[8-(ethoxymethyl)-6-azaspiro[3.4]octan-6-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-2-17-9-11-8-15(12(16)4-7-14)10-13(11)5-3-6-13/h11H,2-10,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNRPTYYGKPVOPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CN(CC12CCC2)C(=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Amino-1-(8-(ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one is a synthetic compound with a unique spirocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including antimicrobial and antioxidant properties, as well as its interactions with various biological targets.
Chemical Structure and Properties
The compound has the following chemical formula and properties:
| Property | Value |
|---|---|
| Molecular Formula | C13H23N2O3 |
| Molecular Weight | 241.33 g/mol |
| IUPAC Name | 3-Amino-1-(8-(ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one |
| CAS Number | 2098109-64-7 |
Antimicrobial Activity
Preliminary studies indicate that compounds structurally similar to 3-Amino-1-(8-(ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one exhibit antimicrobial properties . For instance, similar spirocyclic compounds have shown effectiveness against various bacterial strains, suggesting that this compound may also inhibit bacterial growth through mechanisms such as disrupting cell wall synthesis or inhibiting protein synthesis.
Antioxidant Properties
Research indicates that compounds with similar structural features possess antioxidant activity , which is crucial for neutralizing free radicals and preventing oxidative stress in biological systems. The presence of the ethoxymethyl group may enhance its ability to scavenge free radicals, contributing to its potential therapeutic applications in conditions related to oxidative damage.
The biological activity of 3-Amino-1-(8-(ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one is hypothesized to involve interactions with specific biological targets , including:
- Enzymes : The compound may act as an inhibitor of enzymes involved in metabolic pathways, potentially affecting the growth and survival of pathogens.
- Receptors : It could interact with neurotransmitter receptors, suggesting possible applications in neurology and psychiatry.
Study on Antimicrobial Efficacy
A study conducted on similar spirocyclic compounds demonstrated significant inhibition of bacterial growth at concentrations ranging from 25 to 100 μM. The tested compounds were evaluated using the disc diffusion method against Gram-positive and Gram-negative bacteria, showing zones of inhibition that correlated with their structural features.
Study on Antioxidant Activity
In vitro assays measuring DPPH radical scavenging activity revealed that compounds analogous to 3-Amino-1-(8-(ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one exhibited strong antioxidant effects, with IC50 values comparable to established antioxidants like ascorbic acid.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences between the target compound and its analogues:
Key Observations
Substituent Effects on Lipophilicity: The ethoxymethyl group in the target compound increases lipophilicity (logP ~1.5–2.0) compared to methoxymethyl (logP ~1.0–1.5) and hydroxymethyl (logP ~0.5–1.0) derivatives . This property may enhance membrane permeability in biological systems.
Hydrogen-Bonding Potential: The primary amine in the target compound and enables hydrogen bonding with biological targets (e.g., enzymes, receptors), whereas chloro groups (e.g., ) act as electron-withdrawing substituents, altering electronic distribution.
Spiro Ring Variations :
- The 6-azaspiro[3.4]octane core in the target compound provides a rigid, three-dimensional structure compared to smaller spiro[2.5] systems (e.g., ). Larger spiro systems may improve binding specificity in drug design .
Synthetic Accessibility :
- Compounds with hydroxymethyl or methoxymethyl groups (e.g., ) may undergo hydrolysis or oxidation, complicating synthesis. The ethoxymethyl group in the target compound offers greater stability under basic conditions.
Preparation Methods
Reductive Amination Using Sodium Triacetoxyborohydride
This method is the most commonly reported approach for coupling the spirocyclic amine with aldehyde derivatives to form the target compound or its analogues.
| Parameter | Details |
|---|---|
| Starting materials | 5-Oxa-2-azaspiro[3.4]octane hydrochloride salt; aromatic aldehyde derivatives |
| Reducing agent | Sodium triacetoxyborohydride (NaBH(OAc)3) |
| Base | Triethylamine (TEA) |
| Solvent | Dichloromethane (DCM) |
| Temperature | Ambient temperature (approx. 20 °C) |
| Reaction time | Overnight (typically 12–18 hours) |
| Work-up | Aqueous NaHCO3 wash, phase separation, drying, concentration |
| Purification | Preparative reverse-phase HPLC or column chromatography |
| Yields reported | 17% to 76% depending on aldehyde and conditions |
| Purity | LC purity up to 99% |
Example Experimental Procedure:
- To a solution of the aldehyde (e.g., 4-(1-(5-phenyl-1,3,4-oxadiazole-2-carbonyl)azetidin-3-yloxy)benzaldehyde) in DCM, add 5-oxa-2-azaspiro[3.4]octane hydrochloride and triethylamine.
- Stir at room temperature for 30 minutes.
- Add sodium triacetoxyborohydride and stir overnight.
- Quench with saturated NaHCO3, separate phases, extract organic layer, dry, and concentrate.
- Purify by preparative HPLC or column chromatography to isolate the product as a solid.
| Yield (%) | Reaction Conditions | Notes |
|---|---|---|
| 76% | NaBH(OAc)3, TEA, DCM, 20 °C, overnight | High yield with aromatic aldehyde; product isolated by preparative HPLC; 99% purity by LC |
| 68% | Same as above with different aldehyde | Column chromatography purification; 99% purity; 1H NMR confirms structure |
| 17% | Same as above with methoxy-substituted aldehyde | Lower yield possibly due to electronic effects; purified by reverse-phase HPLC; 97% purity |
Alternative Alkylation Approach Using Potassium Carbonate
Another reported method involves nucleophilic substitution reactions for related spirocyclic derivatives, though less directly applicable to the target compound but informative for analog synthesis.
| Parameter | Details |
|---|---|
| Starting materials | Chloro-substituted pyridazinone derivatives and (R)-3-hydroxypyrrolidine |
| Base | Potassium carbonate (K2CO3) |
| Solvent | Dimethyl sulfoxide (DMSO) and acetonitrile |
| Temperature | 70 °C |
| Reaction time | 18 hours |
| Work-up | Extraction with ethyl acetate, washing, drying |
| Purification | Flash chromatography |
| Yield | Up to 91% |
This method demonstrates the feasibility of spirocyclic amine incorporation under basic conditions and elevated temperature, providing a complementary synthetic route for structurally related compounds.
Summary Table of Key Preparation Data
| Method | Reagents & Conditions | Yield (%) | Purification Method | Notes |
|---|---|---|---|---|
| Reductive amination | NaBH(OAc)3, TEA, DCM, 20 °C, overnight | 17–76 | Prep. HPLC or column chromatography | High purity (97–99%); mild conditions |
| Nucleophilic substitution | K2CO3, DMSO/MeCN, 70 °C, 18 h | 91 | Flash chromatography | For analog synthesis; harsher conditions |
Research Findings and Analytical Characterization
- NMR Spectroscopy: 1H NMR data confirm the presence of characteristic spirocyclic and amino-propanone protons, with chemical shifts consistent with literature values.
- Mass Spectrometry: APCI+ and ESI-MS confirm molecular ion peaks corresponding to the target compound ([M+H]+), supporting molecular integrity.
- Purity: High-performance liquid chromatography (HPLC) methods demonstrate product purity up to 99%, indicating efficient synthesis and purification.
- Reaction Efficiency: Sodium triacetoxyborohydride-mediated reductive amination is effective under mild conditions, providing good yields with minimal side reactions.
Q & A
Basic Question: What are the standard synthetic strategies for 3-amino-1-(8-(ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one?
Answer:
The synthesis of this spirocyclic compound typically involves multi-step protocols, including:
- Spirocyclic Core Construction : Formation of the 6-azaspiro[3.4]octane scaffold via cyclization reactions, such as intramolecular lactamization or ring-closing metathesis. highlights the use of Dess-Martin periodinane for oxidation steps in similar bicyclic systems .
- Functionalization : Introduction of the ethoxymethyl group at position 8 of the spirocycle via alkylation or nucleophilic substitution. For example, describes the use of tert-butoxycarbonyl (Boc) protection to stabilize intermediates during functionalization .
- Amide Bond Formation : Coupling the spirocyclic amine with a ketone or carboxylic acid derivative (e.g., propan-1-one) using reagents like EDCI/HOBt or DCC.
Key Tools : Column chromatography (silica gel, gradient elution) and spectroscopic validation (NMR, IR) are critical for purification and structural confirmation .
Advanced Question: How can stereochemical control be achieved during the synthesis of the 6-azaspiro[3.4]octane core?
Answer:
Stereoselective synthesis requires careful design:
- Chiral Auxiliaries or Catalysts : As shown in , enantioselective alkylation or cyclization using chiral catalysts (e.g., Pd/C with chiral ligands) can control stereocenters .
- Ring-Puckering Analysis : Computational modeling (e.g., Cremer-Pople parameters for ring puckering) can predict conformational preferences, guiding reaction conditions to favor desired stereoisomers .
- Dynamic Resolution : demonstrates hydrolysis under basic conditions (KOH/MeOH) to isolate stereochemically pure intermediates, leveraging kinetic vs. thermodynamic control .
Challenges : Competing pathways may lead to diastereomers; X-ray crystallography (e.g., SHELXL refinement) is essential to confirm absolute configuration .
Basic Question: What analytical techniques are recommended for confirming the spirocyclic structure?
Answer:
- X-Ray Crystallography : The gold standard for structural validation. Software like SHELXL ( ) refines crystallographic data to resolve bond lengths, angles, and ring puckering .
- NMR Spectroscopy : 2D experiments (COSY, HSQC, HMBC) assign proton and carbon environments, particularly for distinguishing spiro junctions from regioisomers.
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula and detects fragmentation patterns unique to the spiro scaffold .
Advanced Question: How can researchers resolve contradictions between NMR and X-ray data for this compound?
Answer:
Discrepancies often arise from dynamic effects (e.g., ring puckering) or crystal packing vs. solution-state conformations. Strategies include:
- Variable-Temperature NMR : Identify coalescence points for interconverting conformers.
- DFT Calculations : Compare computed NMR chemical shifts (using Gaussian or ORCA) with experimental data to validate dominant conformers .
- Complementary Techniques : Use IR spectroscopy to detect hydrogen-bonding patterns or Raman spectroscopy to probe ring strain .
Basic Question: What purification methods are effective for isolating this compound?
Answer:
- Chromatography : Reverse-phase HPLC (C18 columns) or flash chromatography with ethyl acetate/hexane gradients removes polar byproducts .
- Recrystallization : Optimize solvent pairs (e.g., EtOAc/hexane) to isolate crystalline solids. highlights the use of sodium hydrogen sulfate for acid-base extraction .
Advanced Question: How can computational modeling predict the conformational stability of the spirocyclic system?
Answer:
- Molecular Dynamics (MD) Simulations : Analyze ring puckering using Cremer-Pople coordinates ( ) to quantify out-of-plane displacements .
- Density Functional Theory (DFT) : Calculate energy barriers for ring-flipping transitions. Software like Gaussian or ORCA can model steric clashes involving the ethoxymethyl group.
- Torsion Angle Libraries : Compare observed torsions (from crystallography) with databases like Cambridge Structural Database (CSD) to identify strain points .
Basic Question: What are recommended storage conditions to ensure compound stability?
Answer:
- Temperature : Store at –20°C in amber vials to prevent photodegradation.
- Humidity Control : Use desiccants (silica gel) to avoid hydrolysis of the ethoxymethyl group.
- Solvent : Dissolve in anhydrous DMSO or ethanol for long-term storage; avoid protic solvents if sensitive to nucleophilic attack .
Advanced Question: How can researchers design structure-activity relationship (SAR) studies for this compound?
Answer:
- Scaffold Modification : Synthesize analogs with variations at the ethoxymethyl or propan-1-one moieties ( ). Test biological activity in vitro (e.g., enzyme inhibition assays) .
- Molecular Docking : Use software like AutoDock Vina to predict binding modes against target proteins (e.g., kinases or GPCRs).
- Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsome assays) and permeability (Caco-2 cell models) to prioritize leads .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
